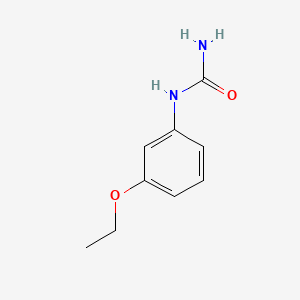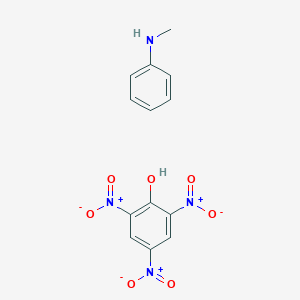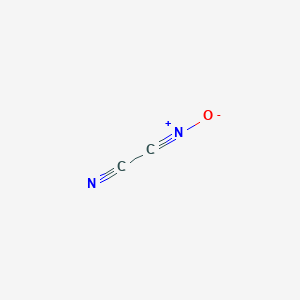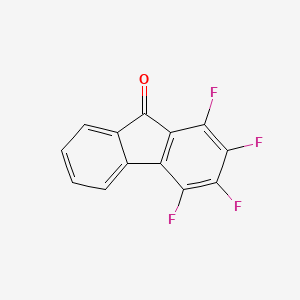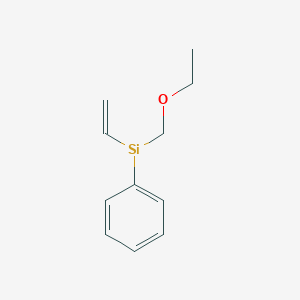![molecular formula C19H16O5 B14720938 1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- CAS No. 6627-19-6](/img/structure/B14720938.png)
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxymethyl group and two methoxy groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- typically involves the reaction of 1,4-naphthoquinone with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in redox cycling and generation of reactive oxygen species (ROS).
Medicine: Investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- involves its redox properties. The compound can undergo redox cycling, generating ROS such as superoxide anions and hydrogen peroxide. These ROS can induce oxidative stress, affecting cellular processes and leading to cell death. The compound’s activity is often linked to its ability to interact with cellular proteins and enzymes, disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2,3-Dimethoxy-1,4-naphthoquinone: A closely related compound with two methoxy groups on the naphthoquinone ring.
Menadione (Vitamin K3): A naphthoquinone derivative with a methyl group at the 2-position.
Uniqueness
1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]- is unique due to the presence of the hydroxymethyl group and the specific substitution pattern on the phenyl ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
6627-19-6 |
|---|---|
Molekularformel |
C19H16O5 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
2-[(2,3-dimethoxyphenyl)-hydroxymethyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H16O5/c1-23-16-9-5-8-13(19(16)24-2)18(22)14-10-15(20)11-6-3-4-7-12(11)17(14)21/h3-10,18,22H,1-2H3 |
InChI-Schlüssel |
OVDGJLVAQXABCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


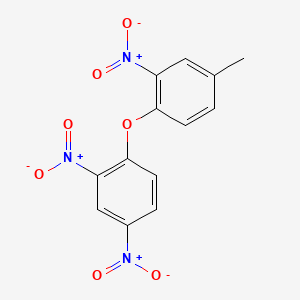
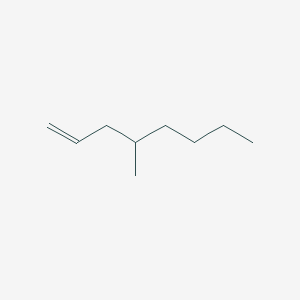
![5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14720872.png)

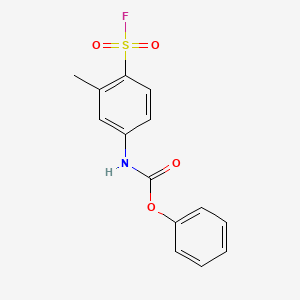

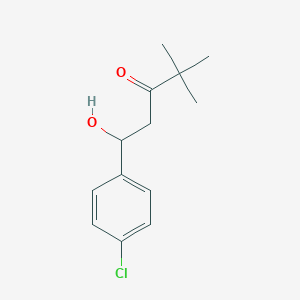
![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
